molecular formula C18H25NO B5869864 N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide CAS No. 5799-77-9

N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide

Cat. No.: B5869864
CAS No.: 5799-77-9
M. Wt: 271.4 g/mol
InChI Key: SXEMYFNNTVFZCZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide is an organic compound with a complex structure that includes a cyclohexyl ring, an acetamide group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide typically involves the reaction of 2-methylphenylamine with 1-(prop-2-en-1-yl)cyclohexylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N-cyclohexylacetamide
  • N-(2-methylphenyl)-N-(prop-2-en-1-yl)acetamide
  • N-(2-methylphenyl)-N-(cyclohexyl)acetamide

Uniqueness

N-(2-methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and a prop-2-en-1-yl group

Properties

IUPAC Name

N-(2-methylphenyl)-N-(1-prop-2-enylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-4-12-18(13-8-5-9-14-18)19(16(3)20)17-11-7-6-10-15(17)2/h4,6-7,10-11H,1,5,8-9,12-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEMYFNNTVFZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C)C2(CCCCC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973561
Record name N-(2-Methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5799-77-9
Record name N-(2-Methylphenyl)-N-[1-(prop-2-en-1-yl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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